Cas no 36545-53-6 (6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-)
36545-53-6 structure
Product Name:6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-
CAS No:36545-53-6
MF:C30H30O7
MW:502.555009365082
CID:316755
PubChem ID:5316250
Update Time:2025-04-19
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Chemical and Physical Properties
Names and Identifiers
-
- 6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-
- Cycloheterophyllin
- 6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-
- Acylated oxime isatin derivative,18
- cycloheterphyllin
- HMS2269P06
- LMPK12110921
- 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-6H,7H,11H-bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one, 9CI
- HY-N3667
- CS-0024025
- FS-9310
- CHEBI:175844
- MLS000697580
- 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{16,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
- CHEMBL461820
- BDBM53429
- 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one
- AKOS032961800
- 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
- cid_5316250
- NCGC00247520-01
- DTXSID20957840
- SMR000470928
- 36545-53-6
- 6H,7H,11H-Bis(1)benzopyrano(4,3-b'':6',7'-e)pyran-7-one, 2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-, (+)-
- DA-62590
- SCHEMBL26679503
-
- MDL: MFCD20275015
- Inchi: 1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3
- InChI Key: ZZPIXEJZTXAVCX-UHFFFAOYSA-N
- SMILES: O1C2C(C=CC1(C)C)=C(C1C(C3C(/C=C(\C)/C)OC4C=C(C(=CC=4C=3OC=1C=2C/C=C(\C)/C)O)O)=O)O
Computed Properties
- Exact Mass: 502.19900
- Monoisotopic Mass: 502.199153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 3
- Complexity: 1040
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105
- XLogP3: 6.8
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.38
- Boiling Point: 741.4°Cat760mmHg
- Flash Point: 246.3°C
- Refractive Index: 1.68
- PSA: 109.36000
- LogP: 6.66940
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD299640)
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1542-1 mg |
Cycloheterophyllin |
36545-53-6 | 1mg |
¥2833.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1542-1 ml * 10 mm |
Cycloheterophyllin |
36545-53-6 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
| A2B Chem LLC | AF82776-5mg |
Cycloheterophyllin |
36545-53-6 | 98% | 5mg |
$3080.00 | 2024-04-20 | |
| TargetMol Chemicals | TN1542-5 mg |
Cycloheterophyllin |
36545-53-6 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN1542-1 mL * 10 mM (in DMSO) |
Cycloheterophyllin |
36545-53-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN1542-5mg |
Cycloheterophyllin |
36545-53-6 | 5mg |
¥ 3940 | 2024-07-20 |
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Related Literature
-
Alok Kumar Verma,Ram Pratap Nat. Prod. Rep. 2010 27 1571
-
T. Nomura,Y. Hano Nat. Prod. Rep. 1994 11 205
-
3. Index pages
36545-53-6 (6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-) Related Products
- 62596-34-3(Cyclomulberrochromene)
- 145643-96-5(6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-7-one,3,8,10-trihydroxy-6-(2-methyl-1-propenyl)-)
- 62949-93-3(Morusinol)
- 62596-29-6(Morusin)
- 19275-51-5(Cyclomulberrin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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